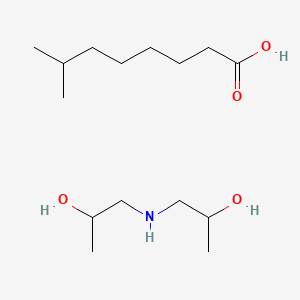![molecular formula C14H19N5O5 B12684800 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate CAS No. 87970-06-7](/img/structure/B12684800.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is a complex organic compound that features a purine base attached to a sugar moiety, which is further esterified with butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Glycosylation: The purine base is then glycosylated with a sugar moiety, such as ribose, under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to carry out the multi-step synthesis efficiently.
Purification: Employing techniques such as column chromatography and crystallization to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the purine base can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution Products: Different analogs formed by substituting the amino group with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Analog Compounds: Used as a precursor in the synthesis of various analog compounds for research purposes.
Study of Reaction Mechanisms: Employed in studying the mechanisms of different chemical reactions.
Biology
Nucleic Acid Research: Utilized in the study of nucleic acid structures and functions.
Enzyme Inhibition Studies: Used to investigate the inhibition of specific enzymes involved in nucleic acid metabolism.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific nucleic acid sequences.
Industry
Biotechnology: Employed in various biotechnological applications, including the synthesis of nucleic acid analogs.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and affecting the synthesis and function of nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Inosine: A nucleoside formed by hypoxanthine and ribose.
Guanosine: A nucleoside consisting of guanine and ribose.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is unique due to its esterification with butanoic acid, which imparts distinct chemical and biological properties compared to other nucleosides. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy.
Properties
CAS No. |
87970-06-7 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)24-11-10(22)7(4-20)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,20,22H,2-4H2,1H3,(H2,15,16,17)/t7-,10-,11+,14-/m1/s1 |
InChI Key |
ZFVXOVJSEIPINR-BKWHQTBESA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
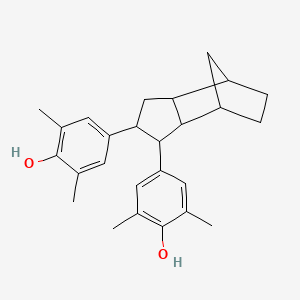
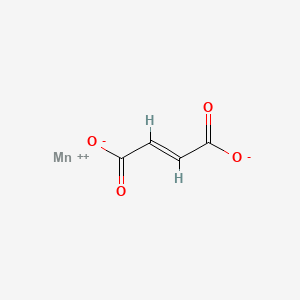
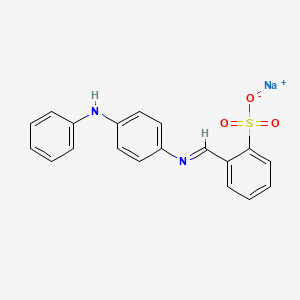


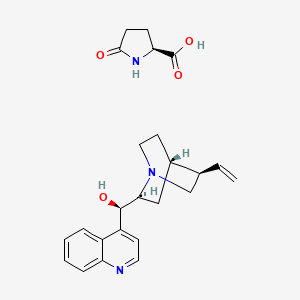
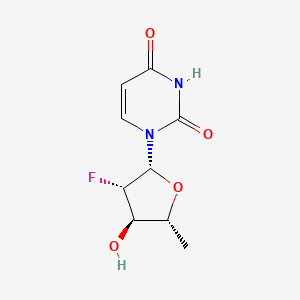
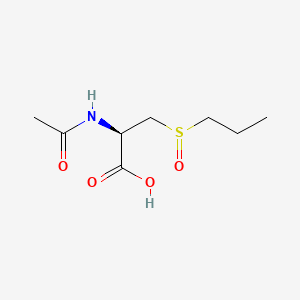
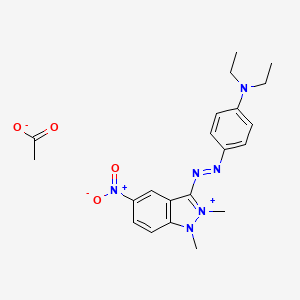

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
